![molecular formula C15H12N2O B1276148 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-10-1](/img/structure/B1276148.png)
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Descripción general
Descripción
The compound 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, benzimidazole derivatives have been studied for their potential as anti-neoplastic agents due to their ability to inhibit certain enzymes like TPII . The structural analysis and synthesis of these compounds are crucial for understanding their function and enhancing their biological efficacy.
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various methods, including one-pot reactions that offer efficient routes to produce these compounds. For example, novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols were synthesized through a reaction involving aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines, which provided good yields and showed significant cytotoxic activity against human cancer cell lines . This suggests that similar synthetic strategies could be applied to the synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, potentially leading to compounds with notable biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecule. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated, and the results were in agreement with experimental data . Such analyses are essential for confirming the molecular structure of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone and predicting its reactivity.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their reactive functional groups. The carbonyl group, in particular, is often the most reactive part of these molecules due to its electronegativity . Understanding the reactivity of such functional groups is important for exploring the chemical behavior of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone and its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as their electronic transitions, charge distribution, and noncovalent interactions, can be studied using computational methods like DFT calculations, HOMO-LUMO analysis, and molecular docking. These studies provide insights into the charge transfer within the molecule, its role in nonlinear optics, and its potential inhibitory activity against enzymes like TPII . The first hyperpolarizability of these compounds can also be calculated to assess their suitability for applications in nonlinear optics . Additionally, the noncovalent interactions, such as hydrogen bonds and π-π stacking, contribute to the stability of the crystal structure and can be quantified using Hirshfeld surface analysis .
Aplicaciones Científicas De Investigación
Catalytic Activity
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone derivatives, when combined with other compounds like copper(II), have been studied for their catalytic activity. Specifically, these derivatives have shown catecholase-mimetic activities, which are important in oxidation reactions. This highlights their potential utility in catalytic processes (Karaoğlu et al., 2016).
Synthesis of Heterocycles
Benzimidazole derivatives are used as building blocks for synthesizing various heterocyclic compounds. For instance, derivatives of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone have been employed in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These are crucial for constructing complex molecular structures with potential pharmaceutical applications (Darweesh et al., 2016).
Antimicrobial Activity
Some compounds synthesized using benzimidazole as a scaffold, including variations of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, have shown significant antimicrobial activities. This includes efficacy against both bacteria and fungi, indicating their potential in developing new antimicrobial agents (Suram et al., 2017).
Anti-inflammatory and Anticancer Properties
Compounds derived from 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone have been studied for their anti-inflammatory and anticancer activities. These derivatives have shown promising results in preclinical models, suggesting their potential in developing new therapeutic agents for treating inflammation and cancer (Bhor & Pawar, 2022).
Spectroscopic Applications
Derivatives of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone have been used in extractive spectrophotometric methods for determining the presence and concentration of certain metals like Cobalt(II). This application is significant in analytical chemistry for metal detection and analysis (Syamasundar et al., 2006).
Propiedades
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJQOWRVTLABIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407016 | |
| Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone | |
CAS RN |
25700-10-1 | |
| Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

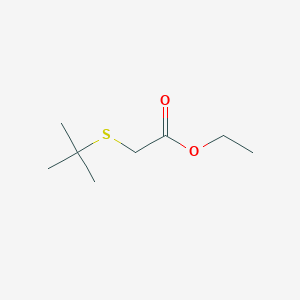







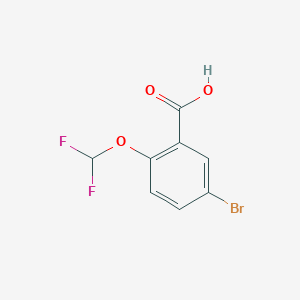

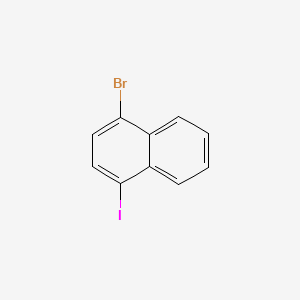
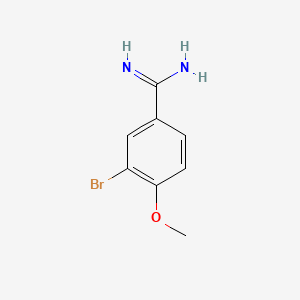
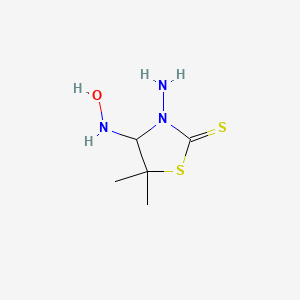
![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)